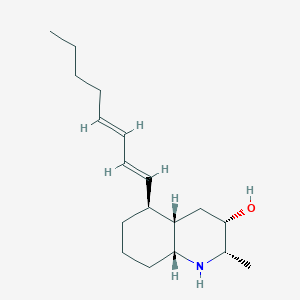

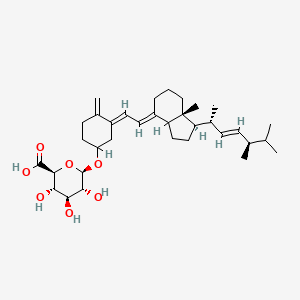

![molecular formula C14H18N5O8P B1235427 [(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 52246-50-1](/img/structure/B1235427.png)

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

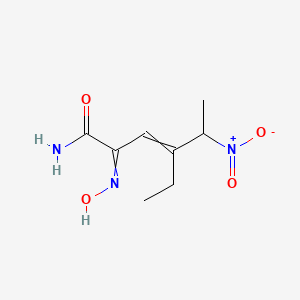

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, also known as N4-monobutyryl-cCMP, is a cyclic nucleotide analog. It is a derivative of cytidine 3’,5’-cyclic monophosphate (cCMP) with a butyryl group attached to the nitrogen atom at position 4 of the cytidine ring. This modification enhances its membrane permeability and stability, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the chemical modification of cCMP. One common method is the chemoenzymatic debutyrylation of dibutyryl-cCMP (DB-cCMP). In this process, DB-cCMP is dissolved in a buffer solution and incubated with fetal bovine serum, which contains enzymes that selectively remove one of the butyryl groups, yielding this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar chemoenzymatic processes. The production must adhere to good manufacturing practices (GMP) to ensure the purity and quality of the compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups, potentially modifying its pharmacological properties .

Scientific Research Applications

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a probe to study cyclic nucleotide signaling pathways and their interactions with various proteins.

Biology: Researchers use it to investigate the role of cyclic nucleotides in cellular processes such as cell signaling, differentiation, and apoptosis.

Medicine: this compound is explored for its potential therapeutic applications, including its effects on vasodilation and platelet aggregation.

Industry: It is utilized in the development of new pharmacological agents and as a tool in drug discovery.

Mechanism of Action

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate exerts its effects by activating specific protein kinases. It is a partial and low-potency activator of guanosine 3’,5’-cyclic monophosphate (cGMP)-dependent protein kinase Iα (PKG Iα) and a full and moderate-potency activator of adenosine 3’,5’-cyclic monophosphate (cAMP)-dependent protein kinase (PKA) isoenzymes with the regulatory subunits RIα and RIIα. The butyryl group enhances its membrane permeability, allowing it to effectively modulate intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Dibutyryl-cCMP (DB-cCMP): A more potent analog with two butyryl groups, used for similar research applications.

N6-Monobutyryl-cAMP (6-MB-cAMP): An analog of cyclic AMP with a butyryl group, used to selectively activate cAMP-dependent protein kinases.

Uniqueness

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to its selective activation of PKA isoenzymes and its moderate potency compared to other cyclic nucleotide analogs. Its enhanced membrane permeability and stability make it a valuable tool for studying cyclic nucleotide signaling pathways and their physiological effects .

Properties

CAS No. |

52246-50-1 |

|---|---|

Molecular Formula |

C14H18N5O8P |

Molecular Weight |

415.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C14H18N5O8P/c1-2-3-9(20)17-14-15-4-7-12(18-14)19(6-16-7)13-11(22)10(21)8(27-13)5-26-28(23,24)25/h2-4,6,8,10-11,13,21-22H,5H2,1H3,(H2,23,24,25)(H,15,17,18,20)/b3-2+/t8-,10-,11-,13-/m1/s1 |

InChI Key |

WLJLTNJBLUCOLV-RGBORCEKSA-N |

SMILES |

CC=CC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Isomeric SMILES |

C/C=C/C(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

Canonical SMILES |

CC=CC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Synonyms |

monobutyryl cyclic GMP monobutyryl cyclic GMP, disodium salt monobutyryl cyclic GMP, monosodium salt N(2)-monobutyryl guanosine-3',5'-cyclic monophosphate N-monobutyryl cGMP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

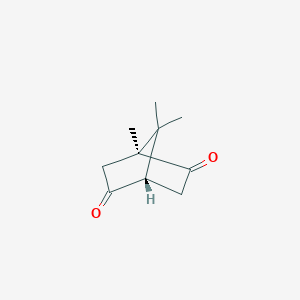

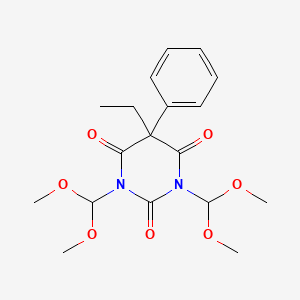

![(9Z,12Z)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1235344.png)

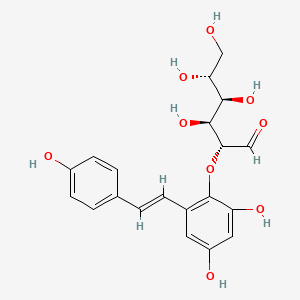

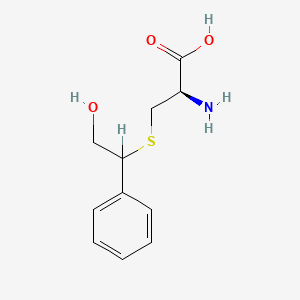

![[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid](/img/structure/B1235352.png)

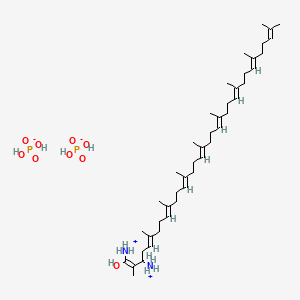

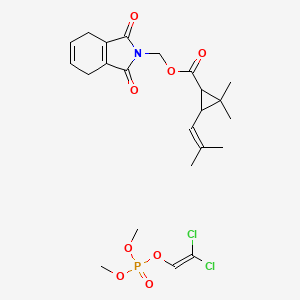

![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-1-oxo-2-[[oxo-(2-oxo-1-imidazolidinyl)methyl]amino]-2-phenylethyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235359.png)

![2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1235363.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1235364.png)